

5-Bromoaleric Acid: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromoaleric acid*

Cat. No.: B150588

[Get Quote](#)

An In-depth Guide to the Molecular Properties, Synthesis, and Applications of a Versatile Synthetic Intermediate.

5-Bromoaleric acid, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid that serves as a crucial building block in various organic syntheses. Its bifunctional nature, possessing both a carboxylic acid and an alkyl bromide group, allows for a wide range of chemical transformations. This guide provides a detailed overview of its fundamental properties, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

5-Bromoaleric acid is a well-characterized compound with established physical and chemical properties. The following table summarizes its key quantitative data.

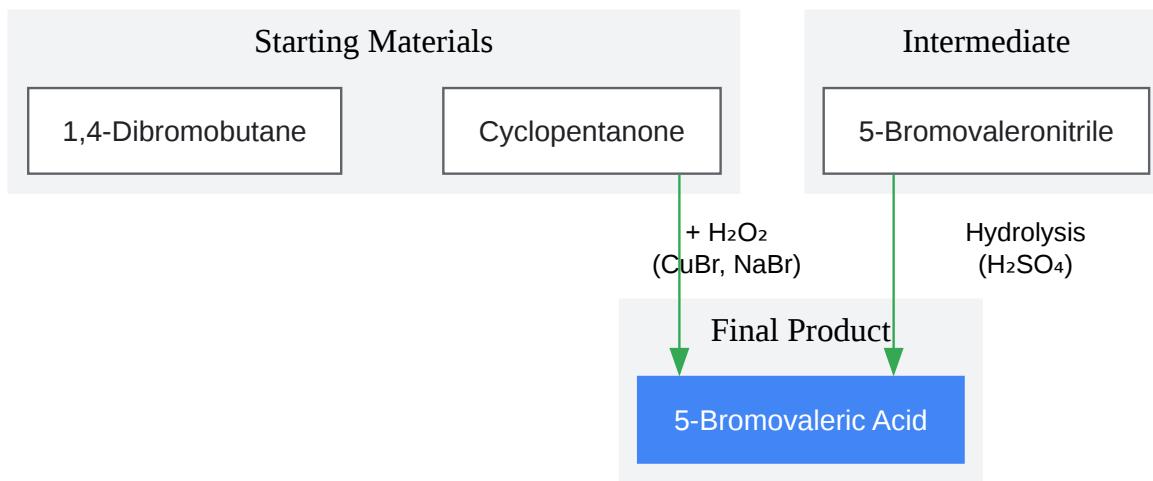
Property	Value	Reference
Molecular Formula	C ₅ H ₉ BrO ₂	[1] [2] [3] [4]
Molecular Weight	181.03 g/mol	[1] [2] [3] [4] [5]
CAS Number	2067-33-6	[1] [2] [3] [4]
Appearance	White to off-white crystalline powder or colorless to pale yellow liquid	[3] [4]
Melting Point	38-44 °C	[4] [6]
Boiling Point	221-240 °C	[3] [4]
Density	~1.539 g/cm ³	[3]

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of **5-Bromovaleric acid**. The choice of protocol often depends on the available starting materials, desired scale, and safety considerations. Below are detailed methodologies for common synthetic routes.

Protocol 1: From 1,4-Dibromobutane

This two-step method involves the formation of a nitrile intermediate followed by hydrolysis.


- **Synthesis of 5-Bromovaleronitrile:** In a reaction flask, 1 mole of 1,4-dibromobutane is combined with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide). To this mixture, 1.2 moles of a 30% sodium cyanide solution are added dropwise while maintaining the temperature at 65 ± 10 °C over approximately 3 hours. After the addition is complete, the reaction is held at 70 ± 5 °C for 3 hours. The mixture is then cooled, and the layers are separated. The organic layer is washed with water, dried with anhydrous sodium sulfate, and purified by vacuum distillation to yield 5-bromovaleronitrile. [\[4\]](#)
- **Hydrolysis to 5-Bromovaleric Acid:** In a three-necked flask equipped with a stirrer and thermometer, 2 moles of 70% sulfuric acid are added. 1 mole of the 5-bromovaleronitrile obtained in the previous step is added dropwise, controlling the temperature between 100-110 °C. The mixture is held at this temperature for 3 hours after the addition is complete.

After cooling, water is added, and the layers are separated. The organic layer is subjected to crystallization using a suitable organic solvent (e.g., ethyl acetate or petroleum ether) to yield high-purity **5-bromovaleric acid** solid.[4]

Protocol 2: Oxidation of Cyclopentanone

This method provides a direct route from a cyclic ketone.

- Reaction Setup: **5-bromovaleric acid** is synthesized through the reaction of cyclopentanone and hydrogen peroxide in the presence of copper bromide and sodium bromide.[3]
- Procedure: While specific quantities and conditions can be optimized, the general procedure involves the oxidation of cyclopentanone with an aqueous solution of H_2O_2 . The resulting hydroperoxide is then decomposed using a catalytic amount of a copper salt in the presence of an alkali bromide to yield **5-bromovaleric acid**.[2][5]

[Click to download full resolution via product page](#)

Caption: Synthesis routes leading to **5-Bromovaleric acid**.

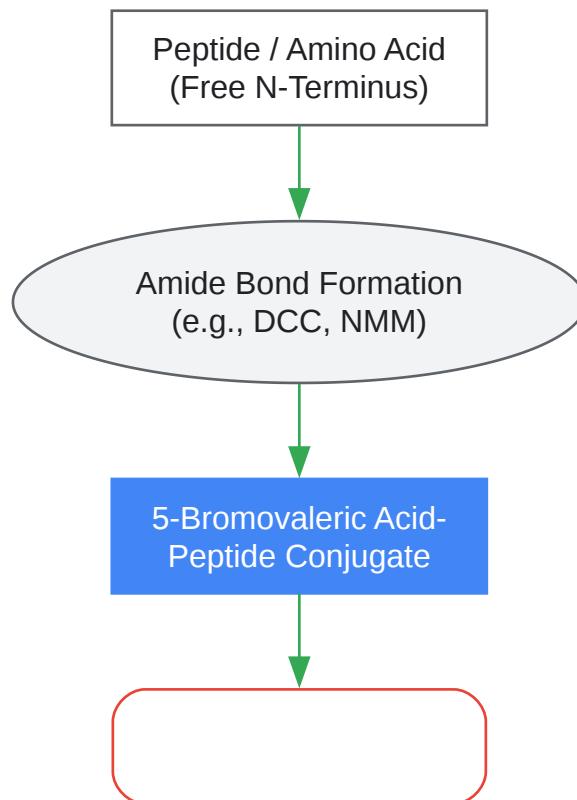
Applications in Research and Development

5-Bromovaleric acid is a versatile intermediate primarily used as a linker or building block in the synthesis of more complex molecules. Its value lies in the ability to introduce a five-carbon

chain into a target structure, with the bromine and carboxylic acid groups serving as handles for subsequent chemical modifications.

Role in the Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics as topoisomerase IB inhibitors.[\[6\]](#)


- **Aminoglycoside Resistance Inhibitors:** Aminoglycoside antibiotics are potent bactericidal agents, but their efficacy is threatened by bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs).[\[7\]](#)[\[8\]](#) **5-Bromovaleric acid** can be used to synthesize novel aminoglycoside derivatives or other small molecules designed to inhibit these resistance-conferring enzymes.[\[2\]](#)
- **Peptide Conjugates:** Research has focused on synthesizing peptide derivatives of **5-bromovaleric acid** to evaluate their antimicrobial activities.[\[3\]](#) The general approach involves coupling the carboxylic acid group of **5-bromovaleric acid** with the N-terminus of amino acid methyl esters or peptides.

Experimental Workflow: Synthesis of Peptide Conjugates

The following outlines the general methodology for coupling **5-Bromovaleric acid** with peptides.

- **Activation of Carboxylic Acid:** The carboxylic acid group of **5-bromovaleric acid** is activated to facilitate amide bond formation. This is typically achieved using a coupling agent.
- **Coupling Reaction:** The activated **5-bromovaleric acid** is reacted with the free amino group (N-terminus) of an amino acid methyl ester, dipeptide, tripeptide, or tetrapeptide.[\[3\]](#) The reaction is carried out in the presence of a base, such as N-methylmorpholine (NMM), and a coupling reagent like dicyclohexylcarbodiimide (DCC).[\[3\]](#)
- **Reaction Conditions:** The coupling reaction is typically stirred for an extended period (e.g., 36 hours) to ensure completion.[\[3\]](#)

- Purification: The resulting peptide conjugate is purified from byproducts and unreacted starting materials using standard chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing peptide conjugates from **5-Bromovaleric acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 5-Bromovaleric acid: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102643188B - Method for preparing 5-bromo-3-methylvalerate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel Inhibitors of Aminoglycoside-Resistance 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Bromo-3-methylvaleric Acid: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150588#5-bromo-3-methylvaleric-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com